![molecular formula C18H27N3O2 B5789686 3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)
3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide, also known as MPAA, is a chemical compound that has been studied for its potential applications in scientific research. MPAA is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用机制
The mechanism of action of 3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor-κB (NF-κB) pathway, which plays a key role in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia cells. This compound has also been shown to have anti-inflammatory properties, reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase.
实验室实验的优点和局限性
3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a variety of biochemical and physiological effects. Additionally, this compound has been shown to be relatively non-toxic, making it a promising candidate for use in in vitro and in vivo experiments. However, there are also limitations to using this compound in laboratory experiments. Its mechanism of action is not yet fully understood, and further research is needed to determine its potential applications.
未来方向
There are several future directions for research on 3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide. One potential area of research is its potential applications in cancer treatment. This compound has been shown to inhibit the proliferation of cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, this compound has been shown to have anti-inflammatory properties, and further research is needed to determine its potential applications in the treatment of inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
The synthesis of 3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide involves the reaction of 4-(4-propionyl-1-piperazinyl)aniline with 3-methylbutyryl chloride in the presence of a base. This reaction produces this compound as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
科学研究应用
3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide has been studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation in cancer cells and the activation of the immune system. This compound has also been shown to have anti-inflammatory properties and can modulate the activity of enzymes involved in oxidative stress.
属性
IUPAC Name |
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-4-18(23)21-11-9-20(10-12-21)16-7-5-15(6-8-16)19-17(22)13-14(2)3/h5-8,14H,4,9-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJJSRSBVONCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)
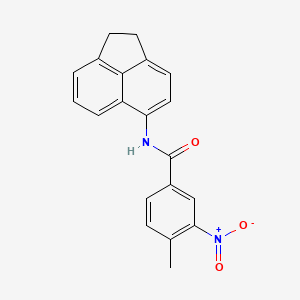
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)
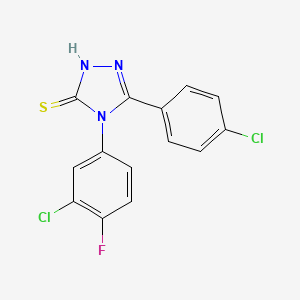
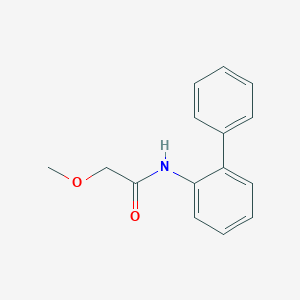
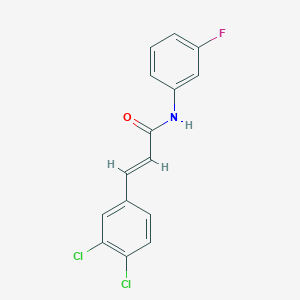
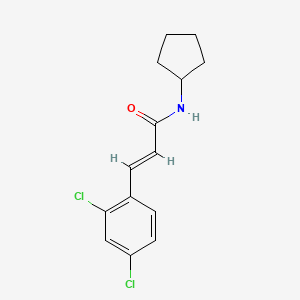


![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)